![molecular formula C7H2F6O B3101919 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene CAS No. 1404195-19-2](/img/structure/B3101919.png)
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene
Overview
Description
Synthesis Analysis
(Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .Molecular Structure Analysis
The molecular structure of 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene can be represented as C7H3F5O . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene has a boiling point of 102 °C (lit.) and a density of 1.226 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.406 (lit.) .Scientific Research Applications
Trifluoromethoxylation of Aliphatic Substrates
- Research Findings : The reaction with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions generates a trifluoromethoxide anion capable of substituting activated bromides, leading to the formation of aliphatic trifluoromethyl ethers. This represents a novel approach to the nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring (Marrec et al., 2010).
Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation
- Research Findings : An isolable pyridinium trifluoromethoxide salt, effective as a trifluoromethoxide source for SN2 reactions, forms trifluoromethyl ethers. This showcases a significant advance in the field of nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).
Electrochemistry and Electrogenerated Chemiluminescence
- Research Findings : The study of electrochemical behaviors and electrogenerated chemiluminescence (ECL) of compounds containing 1,3,5-tri(anthracen-10-yl)-benzene centers reveals significant insights into the tuning of electrochemical properties through structural modification (Qi et al., 2016).
Hyperbranched Poly(arylene ether)s Synthesis
- Research Findings : A new trifluoromethyl-activated trifluoro monomer led to the creation of several hyperbranched poly(arylene ether)s, demonstrating excellent thermal stability and higher glass transition temperatures than their linear analogs (Banerjee et al., 2009).
Aryne Route to Naphthalenes
- Research Findings : The study demonstrates how treatment of specific benzene compounds with lithium diisopropylamide leads to the generation of arynes, which can be intercepted in situ with furan, yielding various naphthalene derivatives (Schlosser & Castagnetti, 2001).
Hypervalent Iodine Trifluoromethylation Reagent Reactivity
- Research Findings : The interaction of a hypervalent iodine trifluoromethylation reagent with phenols under certain conditions leads to the formation of various trifluoromethylated products, demonstrating the reagent's potential in organic synthesis (Stanek et al., 2008).
Versatile Intermediates for New Organofluorine Compounds
- Research Findings : The creation of ortho-substituted derivatives from (trifluoromethoxy)benzene via specific reactions demonstrates a pathway to access a variety of new organofluorine compounds (Castagnetti & Schlosser, 2001).
Halogenation of Trifluoromethoxy Benzene
- Research Findings : Controlled chlorination of trifluoromethoxybenzene results in the production of various chloro derivatives, highlighting the compound's reactivity and potential in creating new fluorinated materials (Herkes, 1977).
Safety and Hazards
properties
IUPAC Name |
1,3,5-trifluoro-2-(trifluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGBKJKVPXHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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